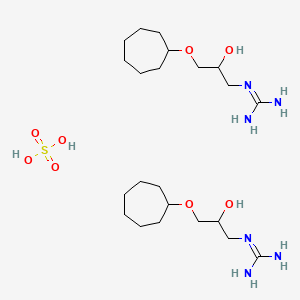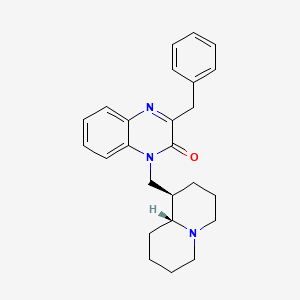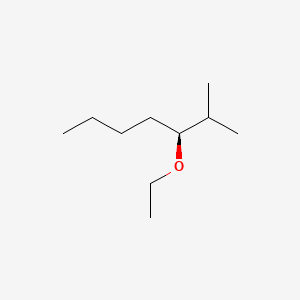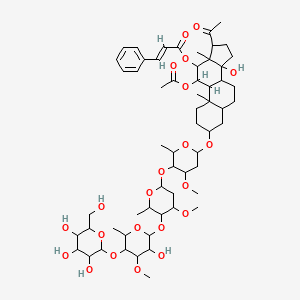
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)glycyl)-, L-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)glycyl)-, L- is a complex organic compound with significant importance in various scientific fields It is known for its unique structure, which includes a pteridine ring, a benzoyl group, and an aspartic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)glycyl)-, L- involves multiple stepsThe final step involves coupling the resulting intermediate with L-aspartic acid under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to ensure high yield and purity. Advanced techniques like chromatography and crystallization are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)glycyl)-, L- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pteridine ring, leading to the formation of different oxidation states.
Reduction: Reduction reactions can affect the amino groups, altering the compound’s reactivity.
Substitution: The benzoyl group can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pteridine oxides, while substitution reactions can introduce new functional groups to the benzoyl moiety .
Aplicaciones Científicas De Investigación
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)glycyl)-, L- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in various biological processes, including enzyme activity and metabolic pathways.
Medicine: Research focuses on its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)glycyl)-, L- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pteridine ring and benzoyl group play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Aspartic acid derivatives: These compounds share the aspartic acid moiety but differ in other structural elements.
Pteridine derivatives: Compounds with a pteridine ring but different functional groups.
Benzoyl derivatives: Compounds containing a benzoyl group with varying substituents.
Uniqueness
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)glycyl)-, L- is unique due to its combination of a pteridine ring, benzoyl group, and aspartic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
82144-23-8 |
|---|---|
Fórmula molecular |
C21H23N9O6 |
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H23N9O6/c1-30(9-11-7-24-18-16(26-11)17(22)28-21(23)29-18)12-4-2-10(3-5-12)19(34)25-8-14(31)27-13(20(35)36)6-15(32)33/h2-5,7,13H,6,8-9H2,1H3,(H,25,34)(H,27,31)(H,32,33)(H,35,36)(H4,22,23,24,28,29)/t13-/m0/s1 |
Clave InChI |
PBRNCTGRMMCAGP-ZDUSSCGKSA-N |
SMILES isomérico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)


![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)





![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)

![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)

